![molecular formula C7H14Br2Si B14728369 Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- CAS No. 7087-52-7](/img/structure/B14728369.png)
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- is a chemical compound with the molecular formula C6H12Br2Si and a molecular weight of 272.057 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with two bromine atoms and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- typically involves the reaction of cyclopropylmethyl bromide with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted cyclopropyl derivatives .
Applications De Recherche Scientifique
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the trimethylsilyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromo-2,2-diphenylcyclopropyl)trimethylsilane
- Trimethyl (1-methyl-1,2-diphenylethyl)silane
- [3-([tert-Butyl(dimethyl)silyl]oxy)methyl)-2,2-dichlorocyclopropyl]trimethylsilane
Uniqueness
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- is unique due to the presence of the dibromocyclopropyl group, which imparts distinct reactivity and properties compared to other similar silane compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .
Propriétés
Numéro CAS |
7087-52-7 |
|---|---|
Formule moléculaire |
C7H14Br2Si |
Poids moléculaire |
286.08 g/mol |
Nom IUPAC |
(2,2-dibromocyclopropyl)methyl-trimethylsilane |
InChI |
InChI=1S/C7H14Br2Si/c1-10(2,3)5-6-4-7(6,8)9/h6H,4-5H2,1-3H3 |
Clé InChI |
TYSXFVUBHHVDCJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1CC1(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
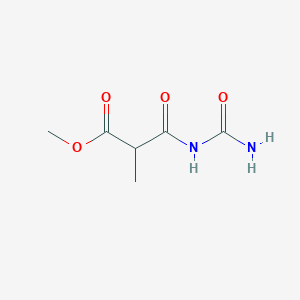
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
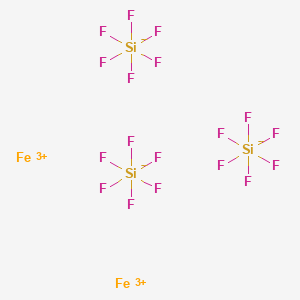
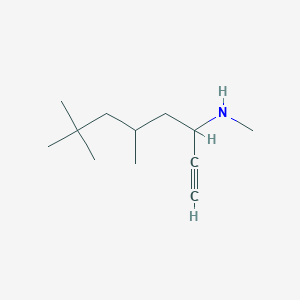

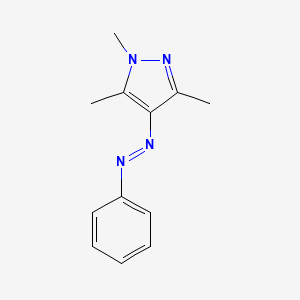
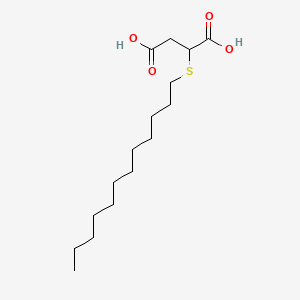
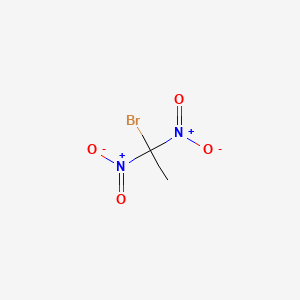
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
